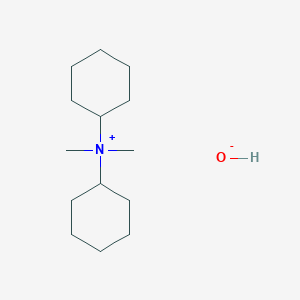
Dicyclohexyl(dimethyl)azanium;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(dimethyl)azanium;hydroxide is a useful research compound. Its molecular formula is C14H29NO and its molecular weight is 227.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dicyclohexyl(dimethyl)azanium hydroxide, commonly referred to as DCHA, is an ionic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DCHA, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicine and industry.
Chemical Structure and Properties
DCHA is characterized by its unique molecular structure, which consists of a dicyclohexyl group attached to a dimethylazanium moiety with a hydroxide ion. This configuration contributes to its solubility and reactivity in biological systems. The compound exhibits properties typical of quaternary ammonium compounds, including surfactant behavior and antimicrobial activity.
Antimicrobial Properties
DCHA has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds like DCHA can disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted that derivatives of dicyclohexylmethanol exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Cellular Mechanisms
The mechanism by which DCHA exerts its biological effects primarily involves interaction with cellular membranes. Its cationic nature allows it to bind to negatively charged components of microbial membranes, disrupting their integrity. This action is crucial in its role as an antimicrobial agent.
Table 1: Summary of Biological Activities of DCHA Derivatives
Case Study: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of DCHA derivatives, researchers found that these compounds significantly reduced microbial load in vitro. The study utilized various concentrations of DCHA against standard bacterial strains, demonstrating a dose-dependent response in bacterial inhibition.
Propriétés
IUPAC Name |
dicyclohexyl(dimethyl)azanium;hydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N.H2O/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h13-14H,3-12H2,1-2H3;1H2/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUYCAIWJASQD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C1CCCCC1)C2CCCCC2.[OH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














